molecular formula C23H25N3O3S B2647373 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide CAS No. 1171941-47-1

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide

Cat. No. B2647373
CAS RN: 1171941-47-1
M. Wt: 423.53
InChI Key: IMAMWAXJWJWEKT-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Thiol Detection

  • A novel compound was designed as a highly sensitive and selective fluorescent probe for recognizing and detecting thiols in biological systems. This probe exhibited a blue emission at 474 nm when mixed with thiol, demonstrating its potential for selective thiol detection in living cells, such as HeLa cells, confirming its cell permeability and ability to detect thiols selectively in a physiological environment (Zhang et al., 2015).

Catalyst-Free Synthesis of Derivatives

  • A novel class of compounds was synthesized via a catalyst-free 1,3-dipolar cycloaddition, demonstrating a green approach to the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives. This method allows for rapid synthesis under mild conditions, highlighting its utility in the efficient and environmentally friendly production of these compounds (Liu et al., 2014).

Antibacterial, Anti-inflammatory, and Antioxidant Agents

  • Schiff base derivatives synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde showed excellent anti-inflammatory and antioxidant activities, along with antibacterial properties against various pathogenic bacteria. This suggests their potential application in developing new therapeutic agents with multiple biological activities (Kate et al., 2018).

Synthesis and Biological Evaluation of Schiff Bases

  • Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds displayed significant inhibitory potentials, suggesting their application in managing oxidative stress and diabetes (Pillai et al., 2019).

Molecular Interaction Studies

  • Studies on the molecular interaction of specific antagonists with cannabinoid receptors have shed light on the binding interactions and potential therapeutic applications of pyrazole derivatives in modulating receptor activity. This research contributes to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17-14-22(26(25-17)20-12-13-30(28,29)16-20)24-23(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-21H,12-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAMWAXJWJWEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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